molecular formula C14H12N2O4 B2813565 2-(Benzylamino)-5-nitrobenzoic acid CAS No. 107946-93-0

2-(Benzylamino)-5-nitrobenzoic acid

Cat. No. B2813565
M. Wt: 272.26
InChI Key: YVJGCQAEHPDHCM-UHFFFAOYSA-N
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Description

“2-(Benzylamino)-5-nitrobenzoic acid” is a complex organic compound that likely contains a benzylamine component . Benzylamine is an organic chemical compound with the condensed structural formula C6H5CH2NH2. It consists of a benzyl group, C6H5CH2, attached to an amine functional group, NH2 .


Synthesis Analysis

The synthesis of “2-(Benzylamino)-5-nitrobenzoic acid” could potentially involve several steps and methods . For instance, benzylamine can be produced by several methods, the main industrial route being the reaction of benzyl chloride and ammonia . It is also produced by the reduction of benzonitrile and reductive amination of benzaldehyde, both done over Raney nickel .


Molecular Structure Analysis

The molecular structure of “2-(Benzylamino)-5-nitrobenzoic acid” would likely be complex, given the presence of benzylamine and benzoic acid components . Benzylamine has a condensed structural formula of C6H5CH2NH2 and consists of a benzyl group (C6H5CH2) attached to an amine functional group (NH2) .


Chemical Reactions Analysis

The chemical reactions involving “2-(Benzylamino)-5-nitrobenzoic acid” could be diverse, depending on the specific conditions and reactants involved . For instance, benzylamines can undergo various reactions, including those involving aldehydes and ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzylamino)-5-nitrobenzoic acid” would likely reflect the properties of its components, such as benzylamine and benzoic acid . For example, benzylamine is a colorless water-soluble liquid , and benzoic acid is soluble in water .

Scientific Research Applications

  • Biochemical Applications : A study explored the use of a water-soluble aromatic disulfide, similar to 2-(Benzylamino)-5-nitrobenzoic acid, for determining sulfhydryl groups in biological materials, suggesting its potential in biochemical research (Ellman, 1959).

  • Photoaffinity Labeling in Biological Research : The synthesis and characterization of a photoaffinity analog of 5-nitro-2-(3-phenylpropylamino)-benzoic acid were reported. This compound could be used for studying chloride channels in red blood cell membranes and epithelial cells, indicating its utility in cellular and molecular biology research (Branchini, Murtiashaw, & Egan, 1991).

  • Solid-Phase Synthesis of Heterocyclic Compounds : A study described the use of 4-Chloro-2-fluoro-5-nitrobenzoic acid, structurally related to 2-(Benzylamino)-5-nitrobenzoic acid, as a multireactive building block in the solid-phase synthesis of various nitrogenous heterocycles. This demonstrates its potential in synthetic chemistry, particularly in drug discovery (Křupková et al., 2013).

  • Solid-Phase Synthesis in Medicinal Chemistry : The use of resin-bound nitrobenzoic acid derivatives in the solid-phase synthesis of benzimidazoles was explored. This research shows the compound's application in developing medicinal compounds (Kilburn, Lau, & Jones, 2000).

  • Intermediate in Dye Synthesis : 2-Amino-5-nitrobenzoic acid, related to 2-(Benzylamino)-5-nitrobenzoic acid, was studied as a versatile intermediate in dye synthesis. This highlights its role in industrial applications, specifically in the development of colorants and dyes (Zhang, 2012).

  • Crystal Engineering and Antiviral Applications : A study on 2-Chloro-4-nitrobenzoic acid, structurally similar to 2-(Benzylamino)-5-nitrobenzoic acid, investigated its use in crystal engineering and as an antiviral agent, specifically for HIV treatment (Oruganti et al., 2017).

Safety And Hazards

The safety and hazards associated with “2-(Benzylamino)-5-nitrobenzoic acid” would depend on its specific composition and use . For instance, benzylamine is classified as having acute toxicity if swallowed, and it is flammable and corrosive .

properties

IUPAC Name

2-(benzylamino)-5-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c17-14(18)12-8-11(16(19)20)6-7-13(12)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVJGCQAEHPDHCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzylamino)-5-nitrobenzoic acid

Synthesis routes and methods

Procedure details

A solution of 2-chloro-5-nitrobenzoic acid (5.0 g) and benzylamine (15.0 g) in ethanol (40 ml) is refluxed for 10 hours and then concentrated under reduced pressure. To the residue is added water (100 ml), and the resulting solution is adjusted to the pH of about 4 with acetic acid and stirred for 1 hour. The precipitate is collected and recrystallized from ethanol to give the title compound (4.8 g), mp 238°-248° C.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One

Citations

For This Compound
2
Citations
Y Baqi, CE Müller - The Journal of Organic Chemistry, 2007 - ACS Publications
… The new amination procedure can also be applied to arylalkylamines such as benzylamine and phenethylamine to synthesize 2-benzylamino-5-nitrobenzoic acid and 5-nitro-2-…
Number of citations: 29 pubs.acs.org
C Lan, ZN Xia, ZH Li, RH Liang - Journal of Chemical …, 2012 - journals.sagepub.com
A series of N-arylanthranilic acid derivatives were synthesised by amination of 2-chloro-5-nitrobenzoic acid with various arylamine in superheated water with potassium carbonate as …
Number of citations: 4 journals.sagepub.com

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